

Entecavir: A Deep Dive into Molecular Architecture and Antiviral Strategy

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Entecavir
Cat. No.:	B1671359

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Entecavir, marketed under the brand name Baraclude, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2][3] It is a highly potent and selective antiviral agent, classified as a carbocyclic nucleoside analog of 2'-deoxyguanosine.[4][5] Its clinical success stems from a unique molecular structure that dictates a multifaceted mechanism of action, leading to profound suppression of viral replication and a high genetic barrier to resistance.[2][6] This guide provides an in-depth analysis of **Entecavir**'s molecular architecture, its intricate interaction with the HBV polymerase, the critical relationship between its structure and activity, and the experimental methodologies used to characterize its function.

The Molecular Blueprint of Entecavir

Entecavir's efficacy is intrinsically linked to its distinct chemical structure, which mimics the natural nucleoside deoxyguanosine while incorporating key modifications that enhance its therapeutic profile.

Chemical Identity:

- Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one[5]

- Molecular Formula: C₁₂H₁₅N₅O₃[\[4\]](#)

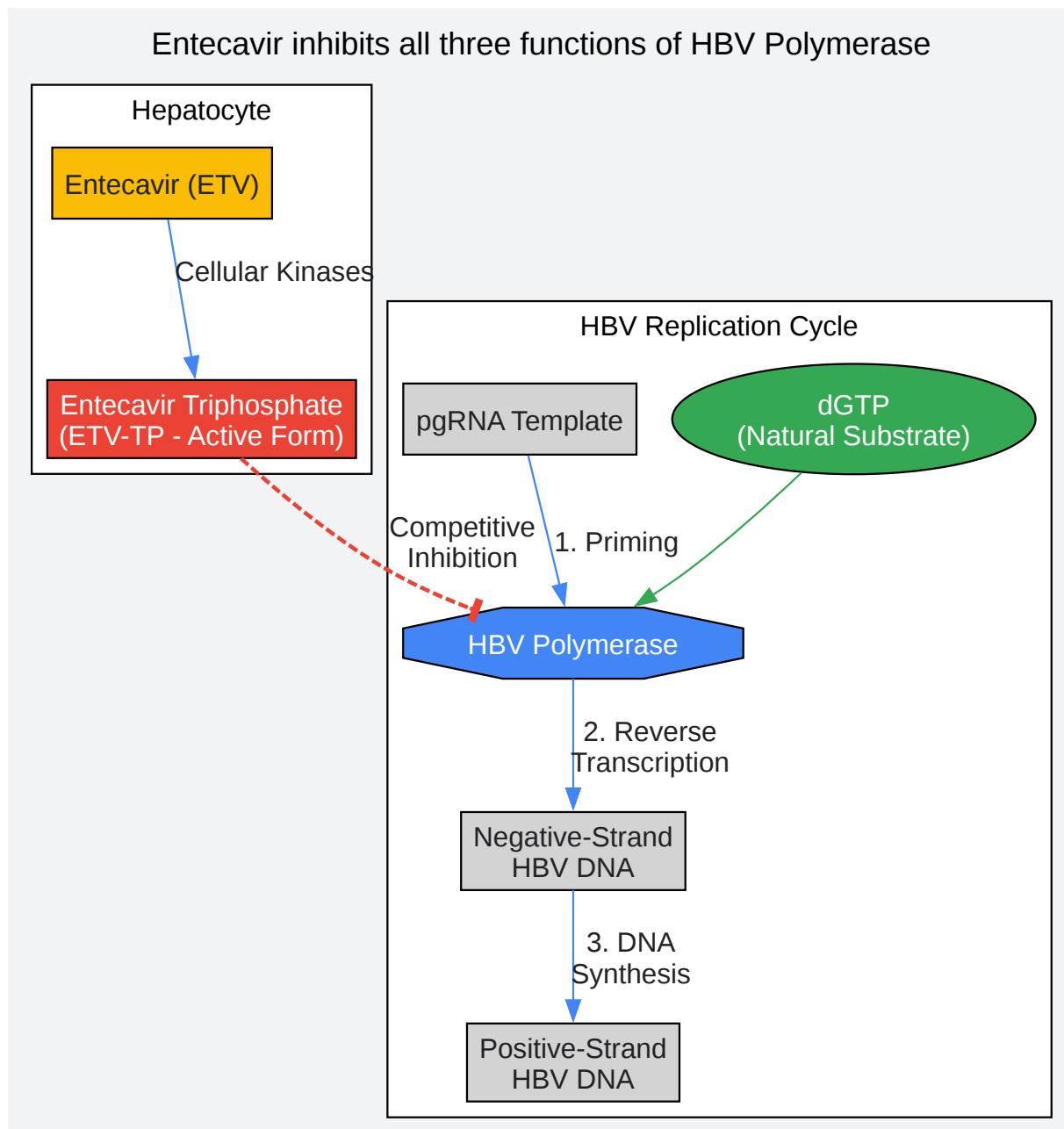
The structure consists of a guanine base attached to a carbocyclic cyclopentane ring. This carbocyclic moiety is a critical feature, replacing the furanose sugar found in natural nucleosides. This substitution confers stability against enzymatic cleavage by phosphorylases, thereby prolonging its intracellular presence. A pivotal element of this carbocyclic ring is the exocyclic methylene (=CH₂) group, which is indispensable for its potent antiviral activity.[\[7\]](#)[\[8\]](#)

Caption: Molecular components of **Entecavir**.

Mechanism of Action: A Tripartite Inhibition of HBV Polymerase

Entecavir exerts its antiviral effect by targeting the HBV polymerase, a multi-functional enzyme essential for viral replication.[\[2\]](#)[\[6\]](#) The process is not direct; **Entecavir** is a prodrug that requires intracellular activation.

Intracellular Activation Pathway:


- Uptake: **Entecavir** enters the host cell.
- Phosphorylation: Host cellular kinases sequentially phosphorylate **Entecavir** to its monophosphate, diphosphate, and finally, its active triphosphate form, **Entecavir** triphosphate (ETV-TP).[\[6\]](#)[\[9\]](#)
- Accumulation: ETV-TP has a long intracellular half-life of approximately 15 hours, allowing for sustained inhibitory pressure on the virus.[\[9\]](#)[\[10\]](#)

Once formed, ETV-TP potently and selectively inhibits all three functional activities of the HBV polymerase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[\[9\]](#)[\[11\]](#)

- Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis, where the polymerase primes its own reverse transcription.[\[6\]](#)[\[9\]](#)[\[11\]](#)
- Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[\[6\]](#)[\[9\]](#)[\[11\]](#)

- Inhibition of Positive-Strand DNA Synthesis: ETV-TP prevents the synthesis of the positive-strand DNA, the final step in completing the viral genome.[6][11]

Incorporation of ETV-TP into the growing viral DNA chain results in functional chain termination. [12] Although **Entecavir** possesses a 3'-hydroxyl group, which typically allows for chain elongation, its unique carbocyclic structure creates steric constraints that prevent the subsequent addition of nucleotides, effectively halting DNA synthesis.[12]

[Click to download full resolution via product page](#)

Caption: **Entecavir's mechanism of action.**

Structure-Activity Relationship (SAR): The Keys to Potency

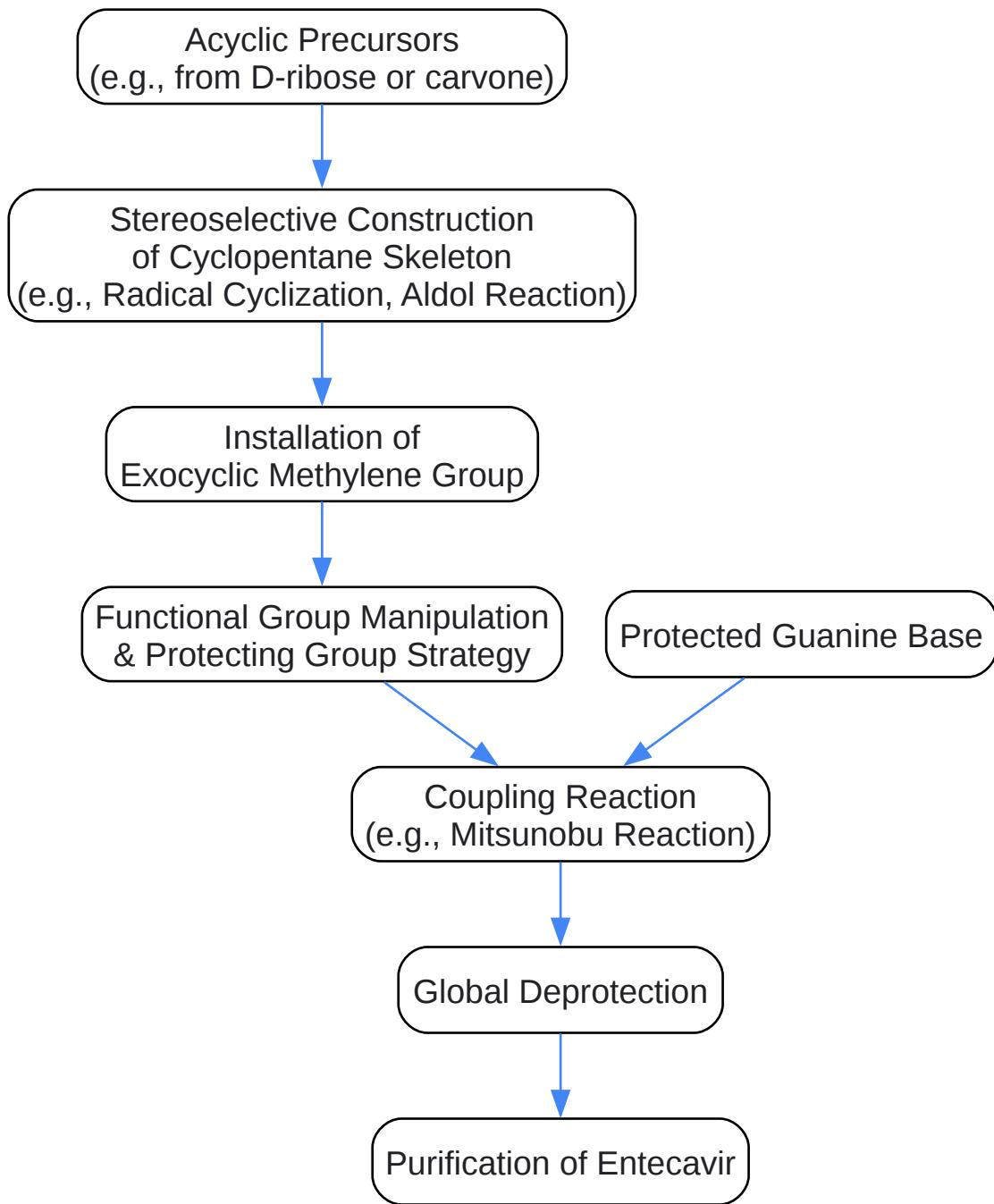
The high potency of **Entecavir** is not accidental but a result of specific structural features optimized for interaction with the HBV polymerase.

- The Exocyclic Methylene Group: This is arguably the most critical feature for **Entecavir**'s high potency. Studies comparing **Entecavir** to analogs lacking this group show a significant drop in antiviral activity.^[7] Three-dimensional modeling suggests this moiety fits into a unique hydrophobic pocket within the dNTP binding site of the HBV polymerase, enhancing binding affinity and potency.^[12]
- The Carbocyclic Ring: This modification provides two key advantages. First, it locks the molecule in a conformation that is favorable for binding to the polymerase. Second, it imparts resistance to degradation by cellular enzymes that would typically cleave the glycosidic bond of a natural nucleoside.
- Stereochemistry: The specific stereochemistry of the cyclopentyl ring's substituents ((1S,3R,4S)) is crucial for the correct positioning of the hydroxyl and hydroxymethyl groups, mimicking the 3'- and 5'-hydroxyls of deoxyguanosine, which are essential for recognition by both cellular kinases and the viral polymerase.

Antiviral Potency and Resistance Profile

Entecavir demonstrates exceptional potency against both wild-type and lamivudine-resistant HBV strains. Its high genetic barrier to resistance is a significant clinical advantage.

Parameter	Wild-Type HBV	Lamivudine-Resistant HBV (rtM204V)	Note
EC ₅₀	0.004 μM	0.026 μM (median)	EC ₅₀ is the concentration for 50% reduction in HBV DNA synthesis in cell culture.[9]
K _i (for HBV Polymerase)	0.0012 μM	-	K _i is the inhibition constant for the enzyme.


Data compiled from product information and scientific literature.[9]

Resistance to **Entecavir** in treatment-naïve patients is rare, occurring in about 1% of patients after five years of therapy.[13] It typically requires a "two-hit" mechanism. The virus must first acquire a primary lamivudine resistance mutation (e.g., rtM204V/I often accompanied by rtL180M).[13] This initial mutation slightly reduces susceptibility to **Entecavir**. Subsequently, one or more secondary mutations at positions like rtT184, rtS202, or rtM250 are required for clinically significant resistance to emerge.[13][14]

Key Experimental Methodologies

Workflow: Chemical Synthesis of Entecavir

The total synthesis of **Entecavir** is a complex multi-step process. While numerous routes have been developed, a common strategy involves the stereoselective construction of the functionalized carbocyclic core, followed by coupling with a protected guanine derivative.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Entecavir**.

Protocol: In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This protocol outlines a standard method for determining the concentration of **Entecavir** that inhibits 50% of HBV replication in a cell culture system.

Objective: To quantify the antiviral potency of **Entecavir** against HBV.

Materials:

- HepG2 cells (human liver cell line)
- Plasmids containing a greater-than-unit-length HBV genome
- Cell culture medium and supplements
- Transfection reagent
- **Entecavir** stock solution
- Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

- Cell Seeding: Plate HepG2 cells in multi-well plates and allow them to adhere overnight.
- Transfection: Transfect the cells with the HBV-containing plasmid using a suitable transfection reagent. This initiates HBV gene expression and replication.
- Drug Treatment: After 24 hours, remove the transfection medium and replace it with fresh medium containing serial dilutions of **Entecavir** (e.g., from 0.0001 μ M to 1 μ M). Include a "no-drug" control.
- Incubation: Incubate the treated cells for 4-5 days to allow for viral replication.
- DNA Extraction: Lyse the cells and selectively extract intracellular HBV core-associated DNA. This step is crucial to ensure only replicated viral DNA is measured, not the input plasmid DNA.
- Quantification: Quantify the amount of HBV DNA in each sample using a validated qPCR assay targeting a specific region of the HBV genome.

- Data Analysis: Plot the percentage of HBV DNA inhibition against the logarithm of the **Entecavir** concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.

Self-Validation: The assay includes positive (no drug) and negative (untransfected cells) controls. The dose-response curve must exhibit a classic sigmoidal shape, and results should be reproducible across multiple experiments.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **Entecavir** is vital for its clinical application.

Pharmacokinetic Parameter	Value / Description	Reference
Absorption	Rapidly absorbed; peak plasma concentrations in 0.5-1.5 hours.	[3][15]
Bioavailability	Approximately 70% or higher.	[10][15]
Effect of Food	High-fat meal decreases Cmax and AUC; should be taken on an empty stomach.	[10]
Distribution	Extensively distributed in tissues.	[15]
Metabolism	Not a substrate, inhibitor, or inducer of the CYP450 enzyme system. Minor metabolism to glucuronide and sulfate conjugates.	[10][15]
Elimination	Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion.	[10][16]
Terminal Half-life	Approximately 128-149 hours.	[3][11]
Intracellular Half-life (active form)	~15 hours for ETV-TP.	[9][10]

Conclusion

Entecavir's success as a leading anti-HBV agent is a testament to rational drug design. Its unique carbocyclic guanosine structure, particularly the exocyclic methylene group, provides the basis for its potent, multi-pronged inhibition of the viral polymerase. This potent mechanism, combined with a favorable pharmacokinetic profile and a high genetic barrier to resistance, establishes **Entecavir** as a critical tool for the long-term management of chronic hepatitis B, effectively suppressing viral replication and reducing the risk of liver disease progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Articles [globalrx.com]
- 4. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Entecavir [drugfuture.com]
- 6. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 7. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Diagnosis of Entecavir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to entecavir resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entecavir: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- To cite this document: BenchChem. [Entecavir: A Deep Dive into Molecular Architecture and Antiviral Strategy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671359#molecular-structure-and-activity-of-entecavir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com